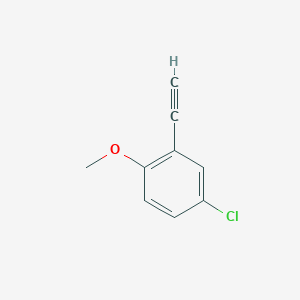

4-Chloro-2-ethynyl-1-methoxybenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-ethynyl-1-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO/c1-3-7-6-8(10)4-5-9(7)11-2/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APAHTCMWFKAHJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70631688 | |

| Record name | 4-Chloro-2-ethynyl-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70631688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95186-47-3 | |

| Record name | 4-Chloro-2-ethynyl-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70631688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Chloro-2-ethynyl-1-methoxybenzene

This guide provides a comprehensive overview of a reliable and efficient synthetic pathway to 4-Chloro-2-ethynyl-1-methoxybenzene, a valuable building block in medicinal chemistry and materials science. The presented methodology is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also insights into the rationale behind the chosen synthetic strategy and reaction conditions.

Introduction

This compound is a substituted phenylacetylene derivative. The presence of three distinct functional groups—a chloro, an ethynyl, and a methoxy group—on the benzene ring makes it a versatile intermediate for the synthesis of more complex molecules. The ethynyl group, in particular, is a key functional handle for various coupling reactions, such as the Sonogashira coupling, click chemistry, and cyclization reactions, enabling the construction of diverse molecular architectures.

The synthetic approach detailed herein focuses on a robust and high-yielding two-step sequence starting from the commercially available 4-chloroanisole. The strategy involves the regioselective iodination of the aromatic ring followed by a palladium-catalyzed Sonogashira coupling with a protected acetylene equivalent, and subsequent deprotection.

Synthesis Pathway Overview

The synthesis of this compound is accomplished through a three-step process, commencing with the ortho-iodination of 4-chloroanisole to yield the key intermediate, 2-iodo-4-chloroanisole. This is followed by a Sonogashira coupling with trimethylsilylacetylene, a protected form of acetylene that prevents self-coupling and other side reactions. The final step involves the removal of the trimethylsilyl (TMS) protecting group to afford the desired product.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 2-Iodo-4-chloroanisole

The initial and critical step is the regioselective introduction of an iodine atom at the position ortho to the activating methoxy group of 4-chloroanisole. The methoxy group is a strong ortho-, para-directing group, and since the para position is already occupied by the chloro substituent, the iodination is directed to one of the ortho positions.

Experimental Protocol: Ortho-Iodination of 4-Chloroanisole[1]

This protocol is adapted from a procedure for the regioselective halogenation of halo-anisoles.[1]

Materials:

-

4-Chloroanisole

-

Tetrahydrofuran (THF), anhydrous

-

Iodine (I₂)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

In a flame-dried Schlenk tube under an argon atmosphere, dissolve 4-chloroanisole (1.0 equivalent) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a 1M solution of iodine in THF.

-

Slowly add the iodine solution (1.2 equivalents) to the stirred solution of 4-chloroanisole at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ to reduce the excess iodine.

-

Add a saturated aqueous solution of NH₄Cl and extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using hexane as the eluent to afford 2-iodo-4-chloroanisole.

Expected Yield: ~89%[1]

Part 2: Sonogashira Coupling of 2-Iodo-4-chloroanisole with Trimethylsilylacetylene

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] In this step, the more reactive C-I bond of 2-iodo-4-chloroanisole will selectively react over the C-Cl bond. Trimethylsilylacetylene is used as the alkyne source to prevent the homocoupling of the terminal alkyne, a common side reaction in Sonogashira couplings.

Reaction Mechanism: The Sonogashira Catalytic Cycle

The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. The mechanism involves two interconnected catalytic cycles.

Caption: Simplified mechanism of the Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling

This is a general protocol that can be optimized for the specific substrate.

Materials:

-

2-Iodo-4-chloroanisole

-

Trimethylsilylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA) or Diisopropylamine (DIPA)

-

Toluene or Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add 2-iodo-4-chloroanisole (1.0 equivalent), Pd(PPh₃)₂Cl₂ (0.02-0.05 equivalents), and CuI (0.04-0.10 equivalents).

-

Add anhydrous, degassed toluene or THF, followed by anhydrous, degassed TEA or DIPA (2-3 equivalents).

-

To the stirred mixture, add trimethylsilylacetylene (1.2-1.5 equivalents) dropwise.

-

Heat the reaction mixture to 50-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether or ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the catalyst residues.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain 4-chloro-1-methoxy-2-((trimethylsilyl)ethynyl)benzene.

Part 3: Deprotection of the Trimethylsilyl Group

The final step is the removal of the TMS protecting group to yield the terminal alkyne. This is typically achieved under mild conditions using a fluoride source, such as tetrabutylammonium fluoride (TBAF), or with a base like potassium carbonate in methanol.

Experimental Protocol: TMS Deprotection with TBAF[3][4]

Materials:

-

4-Chloro-1-methoxy-2-((trimethylsilyl)ethynyl)benzene

-

Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)

-

Tetrahydrofuran (THF)

-

Diethyl ether

-

Water

-

Brine

Procedure:

-

Dissolve the silylated alkyne (1.0 equivalent) in THF in a round-bottom flask.

-

To the stirred solution, add TBAF solution (1.1 equivalents) dropwise at room temperature.

-

Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC.

-

Once the reaction is complete, quench the reaction by adding water.

-

Extract the product with diethyl ether (3 x volumes).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

If necessary, purify the crude product by flash column chromatography on silica gel to afford this compound.

Characterization Data

The structural confirmation of the final product, this compound, is achieved through standard spectroscopic techniques.

| Property | Value |

| Molecular Formula | C₉H₇ClO[3] |

| Molecular Weight | 166.60 g/mol [3] |

| Appearance | Expected to be a solid or oil |

| CAS Number | 95186-47-3[3] |

Spectroscopic Data:

-

¹H NMR (CDCl₃): Expected signals for the methoxy group (singlet, ~3.9 ppm), the acetylenic proton (singlet, ~3.3 ppm), and three aromatic protons in the range of 6.8-7.5 ppm.

-

¹³C NMR (CDCl₃): Expected signals for the two acetylenic carbons (~80-90 ppm), the methoxy carbon (~56 ppm), and six aromatic carbons.

-

Mass Spectrometry (EI): Molecular ion peak (M⁺) at m/z = 166, with a characteristic M+2 peak at m/z = 168 in an approximate 3:1 ratio, confirming the presence of a chlorine atom.

Conclusion

The synthetic pathway outlined in this guide provides a robust and efficient method for the preparation of this compound. The key steps of regioselective iodination and Sonogashira coupling are well-established and high-yielding reactions. This guide offers a practical framework for researchers in organic synthesis, enabling the reliable production of this versatile chemical intermediate for further applications in drug discovery and materials science.

References

-

Robertson, S. D. et al. Regioselective heterohalogenation of 4-halo-anisoles via a series of sequential ortho-aluminations and electrophilic halogenations. Chemical Communications2012 . [Link]

-

Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews2007 , 107 (3), 874–922. [Link]

-

PubChem. 4-Chloroanisole. [Link]

-

PubChem. This compound. [Link]

-

Gelest. Deprotection of Silyl Ethers. [Link]

-

PubChem. 2-Iodo-4-chloroanisole. [Link]

-

Kuroda, H. et al. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. Tetrahedron Letters2004 , 45 (32), 6129-6132. [Link]

Sources

An In-Depth Technical Guide to 4-Chloro-2-ethynyl-1-methoxybenzene for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-2-ethynyl-1-methoxybenzene, a substituted aromatic compound of significant interest in medicinal chemistry and organic synthesis. The document elucidates its chemical identity, physicochemical properties, a detailed, field-proven synthesis protocol, and its potential applications in drug discovery. A thorough discussion on its chemical reactivity and essential safety and handling procedures is also included to ensure its effective and safe utilization in a laboratory setting. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.

Chemical Identity and Physicochemical Properties

This compound, also known as 5-Chloro-2-methoxyphenylacetylene, is a trifunctional aromatic compound featuring a chloro, an ethynyl, and a methoxy group. These functional groups impart a unique combination of reactivity and electronic properties, making it a versatile building block in organic synthesis.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source |

| CAS Number | 95186-47-3 | [1] |

| Molecular Formula | C₉H₇ClO | [1] |

| Molecular Weight | 166.60 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 5-Chloro-2-methoxyphenylacetylene, Benzene, 4-chloro-2-ethynyl-1-methoxy- | [1] |

| Appearance | Not explicitly stated, likely a solid or oil | - |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF | - |

Synthesis Protocol: A Rationale-Driven Approach

The synthesis of this compound is most effectively achieved through a two-step sequence involving a Sonogashira coupling followed by a deprotection step. This approach is favored due to its high efficiency and functional group tolerance. The starting material, 2-bromo-5-chloroanisole, is a commercially available di-substituted benzene, providing a readily accessible entry point to the target molecule.

Step 1: Sonogashira Coupling of 2-Bromo-5-chloroanisole with Ethynyltrimethylsilane

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne.[1] The use of a trimethylsilyl (TMS)-protected alkyne, such as ethynyltrimethylsilane, is a strategic choice to prevent self-coupling of the terminal alkyne and to enhance stability.[2]

Caption: Workflow for the Sonogashira coupling step.

Experimental Protocol:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-5-chloroanisole (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq), and copper(I) iodide (CuI, 0.04 eq).

-

Solvent and Reagents Addition: Add anhydrous, degassed tetrahydrofuran (THF) as the solvent, followed by triethylamine (Et₃N, 2.0 eq) as the base. The base is crucial for neutralizing the hydrogen halide formed during the reaction.

-

Alkyne Addition: Add ethynyltrimethylsilane (1.2 eq) dropwise to the stirred reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to a suitable temperature (e.g., 60-70 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the silyl-protected intermediate, ((4-chloro-2-methoxyphenyl)ethynyl)trimethylsilane.

Step 2: Deprotection of the Trimethylsilyl Group

The final step involves the removal of the TMS protecting group to yield the terminal alkyne. This is typically achieved under mild basic or fluoride-mediated conditions. A common and effective method utilizes potassium carbonate in methanol.

Caption: Workflow for the TMS deprotection step.

Experimental Protocol:

-

Reaction Setup: Dissolve the purified silyl-protected intermediate (1.0 eq) in methanol.

-

Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution. The use of a slight excess of base ensures complete deprotection.

-

Reaction Conditions: Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is fully consumed.

-

Work-up: Quench the reaction with water and extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary to yield pure this compound.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dictated by its three functional groups:

-

Terminal Alkyne: The ethynyl group is a versatile handle for a variety of chemical transformations. It can undergo addition reactions, such as hydrogenation and halogenation, as well as oxidation, which can lead to cleavage of the triple bond to form carboxylic acids.[3][4][5] The terminal proton is weakly acidic and can be deprotonated with a strong base to form an acetylide, which is a potent nucleophile for carbon-carbon bond formation.[6]

-

Aryl Chloride: The chloro group can participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents at the 4-position.

-

Methoxy Group: The methoxy group is an electron-donating group that activates the aromatic ring towards electrophilic aromatic substitution. It also influences the physicochemical properties of the molecule, such as its lipophilicity and metabolic stability, which is a key consideration in drug design.[7]

Applications in Drug Discovery and Medicinal Chemistry

While specific applications of this compound in drug development are not extensively documented in publicly available literature, its structural motifs are highly relevant to medicinal chemistry.

-

Scaffold for Library Synthesis: The trifunctional nature of this molecule makes it an excellent scaffold for the synthesis of diverse chemical libraries. The sequential and orthogonal reactivity of the ethynyl and chloro groups allows for the systematic introduction of various substituents, enabling the exploration of structure-activity relationships (SAR).

-

Role of Chloro and Methoxy Groups: The chloro and methoxy groups are frequently incorporated into drug candidates to modulate their pharmacokinetic and pharmacodynamic properties. The chloro group can enhance binding affinity through halogen bonding and improve metabolic stability.[8] The methoxy group can influence solubility, cell permeability, and receptor binding.[7][9] The combination of these groups on a rigid alkynyl-aryl scaffold provides a valuable platform for drug design.

Caption: Logical workflow for the use of the core scaffold in drug discovery.

Safety, Handling, and Disposal

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Table 2: GHS Hazard Information

| Hazard Statement | Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation |

| Specific target organ toxicity — Single exposure | H335 | May cause respiratory irritation |

Source: [1]

5.1. Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat and closed-toe shoes.

5.2. Handling and Storage

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

-

Avoid contact with skin and eyes.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.

5.3. Disposal

-

Dispose of contents and container in accordance with local, regional, national, and international regulations. Chemical waste should be disposed of through a licensed waste disposal contractor.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and drug discovery. Its synthesis via a Sonogashira coupling and subsequent deprotection is a reliable and scalable method. The presence of three distinct functional groups provides multiple avenues for chemical modification, making it an ideal scaffold for the generation of compound libraries for biological screening. A thorough understanding of its chemical properties, reactivity, and safety protocols is essential for its effective and safe application in the research and development of new chemical entities.

References

-

Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Alonso, F., Beletskaya, I. P., & Yus, M. (2008). Recent Advances in Sonogashira Reactions. Chemical Reviews, 108(8), 3133-3165.

-

Reusch, W. (n.d.). Alkyne Reactivity. Michigan State University Department of Chemistry. Retrieved from [Link]

-

MDPI. (n.d.). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Some Aspects of the Chemistry of Alkynylsilanes. Retrieved from [Link]

-

Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. Retrieved from [Link]

-

ResearchGate. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

-

Gelest, Inc. (n.d.). Cross-Coupling of Alkynylsilanes. Gelest Technical Library. Retrieved from [Link]

-

Master Organic Chemistry. (2014). Synthesis (5) - Reactions of Alkynes. Retrieved from [Link]

-

ChemRxiv. (2022). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. Retrieved from [Link]

-

Alfa Aesar. (2010). 4-Chloroanisole Safety Data Sheet. Retrieved from [Link]

-

Pearson+. (n.d.). Sonogashira Coupling Reaction Exam Prep. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 10.7: Oxidation of Alkynes. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Ferrocene, ethynyl-. Retrieved from [Link]

-

PubChem. (n.d.). ((4-Methoxyphenyl)ethynyl)trimethylsilane. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Parallels between the chloro and methoxy groups for potency optimization. Retrieved from [Link]

-

ScienceDirect. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Retrieved from [Link]

-

Crash Course. (2020). Alkyne Reactions & Tautomerization: Crash Course Organic Chemistry #18. YouTube. Retrieved from [Link]

-

ResearchGate. (2007). A new mechanistic pathway under Sonogashira reaction protocol involving multiple acetylene insertions. Retrieved from [Link]

-

Neliti. (2016). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Retrieved from [Link]

-

PubMed. (2024). The role of the methoxy group in approved drugs. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 4-methoxybenzyl chloride. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sonogashira Coupling Reaction Exam Prep | Practice Questions & Video Solutions [pearson.com]

- 3. Alkyne Reactivity [www2.chemistry.msu.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Parallels between the chloro and methoxy groups for potency optimization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to 4-Chloro-2-ethynyl-1-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-2-ethynyl-1-methoxybenzene, a substituted arylacetylene of significant interest in synthetic organic chemistry. The document details the molecule's fundamental physicochemical properties, outlines a robust methodology for its synthesis via Sonogashira cross-coupling, and discusses established protocols for its purification and characterization. Furthermore, this guide explores the compound's reactivity, focusing on the synergistic interplay of its chloro, methoxy, and ethynyl functional groups, and examines its potential applications as a versatile building block in the development of novel pharmaceutical agents and advanced organic materials. The content is structured to provide both theoretical understanding and practical, field-proven insights for professionals in chemical research and drug development.

Introduction: Unveiling a Versatile Synthetic Building Block

This compound is an aromatic compound featuring a unique convergence of three key functional groups: a terminal alkyne (ethynyl), a chloro substituent, and a methoxy group. This specific arrangement on the benzene ring imparts a distinct electronic and steric profile, rendering it a valuable intermediate for the synthesis of more complex molecular architectures. The chloro and methoxy groups are frequently employed in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] The terminal alkyne provides a reactive handle for a variety of powerful carbon-carbon bond-forming reactions, most notably the Sonogashira coupling, making it a cornerstone for constructing intricate organic frameworks.[2][3]

This guide serves as a technical resource for researchers, providing critical data and detailed methodologies to effectively synthesize, purify, and utilize this compound in a laboratory setting. By understanding the causality behind experimental choices, from reaction setup to purification strategies, scientists can leverage the full synthetic potential of this compound.

Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is paramount for its effective application in research and development. The key identifiers and computed properties for this compound are summarized below.

Key Identifiers and Molecular Weight

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 5-Chloro-2-methoxyphenylacetylene | PubChem[1] |

| CAS Number | 95186-47-3 | PubChem[1] |

| Molecular Formula | C₉H₇ClO | PubChem[1] |

| Molecular Weight | 166.60 g/mol | PubChem[1] |

| Monoisotopic Mass | 166.0185425 Da | PubChem[1] |

| SMILES | COC1=C(C=C(C=C1)Cl)C#C | PubChem[1] |

| InChIKey | APAHTCMWFKAHJF-UHFFFAOYSA-N | PubChem[1] |

Structural and Chemical Properties

The molecular structure of this compound is defined by a benzene ring substituted at positions 1, 2, and 4. The interplay of the electron-donating methoxy group and the electron-withdrawing, yet ortho-para directing, chloro group influences the reactivity of both the aromatic ring and the ethynyl moiety.

-

Methoxy Group (-OCH₃): As a strong electron-donating group, it activates the aromatic ring towards electrophilic substitution, primarily directing incoming electrophiles to the ortho and para positions.

-

Chloro Group (-Cl): This halogen is an electron-withdrawing group via induction but can donate electron density through resonance. It acts as an ortho-para director for electrophilic aromatic substitution.[1]

-

Ethynyl Group (-C≡CH): The terminal alkyne is a highly versatile functional group, enabling participation in reactions such as Sonogashira and other cross-coupling reactions, click chemistry, and hydrofunctionalization.[2][3][4]

Synthesis and Purification

The synthesis of terminal arylacetylenes like this compound is most reliably achieved through a palladium-catalyzed Sonogashira cross-coupling reaction.[2][3] This methodology allows for the direct formation of the aryl-alkyne bond under relatively mild conditions.

Retrosynthetic Analysis and Strategy

The most logical synthetic approach involves the coupling of a suitable aryl halide with a protected or terminal alkyne. A common and cost-effective strategy employs the coupling of an aryl halide with a protected acetylene, such as 2-methyl-3-butyn-2-ol, followed by a deprotection step.[5] This avoids the use of gaseous and highly flammable acetylene.

Sources

- 1. This compound | C9H7ClO | CID 23260703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. CAS 873-31-4: 1-chloro-2-ethynylbenzene | CymitQuimica [cymitquimica.com]

- 5. A rapid and efficient synthetic route to terminal arylacetylenes by tetrabutylammonium hydroxide- and methanol-catalyzed cleavage of 4-aryl-2-methyl-3-butyn-2-ols - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Infrared Spectroscopy of 4-Chloro-2-ethynyl-1-methoxybenzene

This guide provides a comprehensive analysis of the infrared (IR) spectroscopy of 4-chloro-2-ethynyl-1-methoxybenzene, a polysubstituted aromatic compound of interest in synthetic chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical principles governing the molecule's vibrational behavior, predicts its characteristic IR absorption spectrum, and outlines rigorous experimental protocols for acquiring high-fidelity data.

Introduction: Unveiling the Molecular Architecture

This compound possesses a unique combination of functional groups that each contribute distinct features to its infrared spectrum. The molecule, with the chemical formula C₉H₇ClO, consists of a benzene ring substituted with a methoxy group (-OCH₃), an ethynyl group (-C≡CH), and a chlorine atom (-Cl) in a 1, 2, and 4 arrangement, respectively.[1][2] Understanding the interplay of these substituents is paramount to interpreting its spectroscopic signature.

The presence of the terminal alkyne provides a highly characteristic and diagnostic set of absorptions. The aromatic ether linkage and the chloro-substituent further modulate the electronic environment of the benzene ring, influencing the positions and intensities of its vibrational modes. This guide will systematically dissect these contributions to build a complete picture of the molecule's IR spectrum.

Theoretical Framework: The Vibrational Symphony of Functional Groups

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites various vibrational modes.[3] These vibrations, analogous to the stretching and bending of chemical bonds, occur at specific, quantized frequencies. The resulting spectrum is a unique fingerprint of the molecule's functional groups and overall structure.

For this compound, the key vibrational modes can be categorized as follows:

-

Alkyne Group Vibrations: The terminal alkyne is responsible for two highly characteristic peaks: the C≡C-H stretching vibration and the C≡C triple bond stretching vibration.

-

Aromatic System Vibrations: The benzene ring exhibits a complex series of absorptions, including C-H stretching, C=C stretching (ring breathing), and out-of-plane C-H bending. The substitution pattern significantly influences the latter.

-

Ether Linkage Vibrations: The C-O-C ether linkage gives rise to characteristic stretching modes.

-

Chloro-Substituent Vibration: The C-Cl bond also has a characteristic stretching frequency, although it appears in the lower frequency "fingerprint" region of the spectrum.

-

Methyl Group Vibrations: The methoxy group's methyl C-H bonds will also produce stretching and bending vibrations.

The following diagram illustrates the workflow for predicting and interpreting the IR spectrum of this molecule, starting from its fundamental structure.

Caption: Experimental workflow for ATR-FTIR spectroscopy.

Method 2: Potassium Bromide (KBr) Pellet (for Solids)

This traditional transmission method is excellent for achieving high-resolution spectra of solid samples. [1][4] Workflow:

-

Sample Preparation: Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Pressing: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the spectrometer's sample holder and collect the spectrum. A background spectrum of the empty sample compartment should be used.

-

Validation: Visually inspect the pellet. Cloudiness or opaqueness can indicate insufficient grinding or moisture contamination, which can lead to scattering and a sloping baseline.

Data Validation and Interpretation: A Self-Validating System

A trustworthy analysis requires careful examination of the acquired spectrum for quality and consistency.

-

Baseline Correction: The baseline of the spectrum should be relatively flat. A sloping baseline may indicate issues with the KBr pellet (scattering) or the ATR crystal contact.

-

Presence of Key Peaks: The most critical step is to confirm the presence of the highly characteristic peaks predicted in Section 3. The sharp ≡C-H stretch near 3300 cm⁻¹ and the C≡C stretch around 2120 cm⁻¹ are primary validators for the ethynyl group. The strong aryl-O stretch around 1250 cm⁻¹ confirms the ether linkage.

-

Fingerprint Region Analysis: The complex pattern of bands below 1500 cm⁻¹ constitutes the "fingerprint region." While individual peak assignments can be challenging, this region is unique to the molecule. The out-of-plane bending patterns between 900 and 700 cm⁻¹ should be consistent with a 1,2,4-trisubstitution pattern. [5]* Absence of Impurities: Look for unexpected peaks. A broad absorption around 3400 cm⁻¹ would suggest the presence of water or an alcohol impurity. A strong peak around 1700 cm⁻¹ could indicate carbonyl contamination.

Conclusion: A Spectroscopic Signature for Chemical Identity

The infrared spectrum of this compound is a rich tapestry of information, with each functional group contributing distinct and identifiable absorption bands. By understanding the theoretical underpinnings of these vibrations and employing rigorous experimental techniques, researchers can use FTIR spectroscopy as a rapid and reliable tool for structural confirmation, purity assessment, and reaction monitoring in the synthesis and application of this versatile chemical compound. The combination of the sharp terminal alkyne signals, the strong aryl ether absorptions, and the characteristic aromatic substitution patterns provides a robust and unique spectroscopic fingerprint for confident identification.

References

-

EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23260703, this compound. Retrieved from [Link]

-

Mettler-Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

-

Smith, B. C. (2016, July 1). The Benzene Fingers, Part I: Overtone and Combination Bands. Spectroscopy Online. Retrieved from [Link]

Sources

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. Liquid Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. shimadzu.com [shimadzu.com]

- 5. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

A Technical Guide to the Solubility of 4-Chloro-2-ethynyl-1-methoxybenzene in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 4-Chloro-2-ethynyl-1-methoxybenzene. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a predictive framework and detailed experimental protocols for determining and understanding the solubility of this compound. Given the current absence of publicly available quantitative solubility data for this compound, this guide empowers researchers to generate this critical data in-house with scientific rigor.

Executive Summary

This compound (CAS 95186-47-3) is an aromatic compound with a molecular formula of C₉H₇ClO and a molecular weight of 166.60 g/mol [1]. Its structure, featuring a chlorinated and methoxylated benzene ring with an ethynyl group, suggests a predominantly nonpolar character. This technical guide outlines the theoretical basis for its solubility in various organic solvents, provides a detailed experimental workflow for quantitative solubility determination, and presents a qualitative prediction of its solubility profile. The protocols herein are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for applications ranging from reaction chemistry to formulation development.

Molecular Structure and Physicochemical Properties

Understanding the solubility of a compound begins with a thorough analysis of its molecular structure and resulting physicochemical properties.

Molecular Structure:

Caption: Structure of this compound.

Key Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 95186-47-3 | PubChem[1] |

| Molecular Formula | C₉H₇ClO | PubChem[1] |

| Molecular Weight | 166.60 g/mol | PubChem[1] |

| XLogP3 (Predicted) | 2.8 | PubChem[1] |

| Hydrogen Bond Donors | 0 | PubChem[1] |

| Hydrogen Bond Acceptors | 1 (Oxygen) | PubChem[1] |

The predicted XLogP3 value of 2.8 indicates a significant lipophilic (fat-loving) or nonpolar character[1]. The molecule lacks hydrogen bond donors and possesses only a single hydrogen bond acceptor in the methoxy group's oxygen atom[1]. This structure strongly suggests poor solubility in polar protic solvents like water and favorable solubility in nonpolar and moderately polar organic solvents. The general principle of "like dissolves like" is the cornerstone of this prediction[2].

Predicted Solubility Profile

Based on first principles and data from structurally related compounds like 3-chloroanisole, which is described as moderately soluble in organic solvents with limited water solubility[3], we can predict the solubility of this compound across a spectrum of common laboratory solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Cyclohexane, Toluene | High | The nonpolar hydrocarbon backbone of these solvents will effectively solvate the lipophilic aromatic ring and ethynyl group of the analyte. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | High to Medium | These solvents possess dipole moments that can interact with the polar C-Cl and C-O bonds, while their organic nature accommodates the nonpolar regions of the molecule. |

| Polar Aprotic (Amide) | Dimethylformamide (DMF), Dimethylacetamide (DMAc) | Medium | While highly polar, these solvents are excellent solubilizers for a wide range of organic molecules. |

| Polar Protic (Alcohol) | Methanol, Ethanol | Medium to Low | The ability of alcohols to engage in hydrogen bonding is not strongly reciprocated by the analyte. Solubility will be driven by the alkyl portion of the alcohols. |

| Polar Protic (Aqueous) | Water | Very Low / Immiscible | The high polarity and strong hydrogen-bonding network of water will not effectively solvate the predominantly nonpolar analyte. This is consistent with related chloroanisoles being immiscible in water[4]. |

Experimental Protocol for Quantitative Solubility Determination

To move from prediction to empirical data, a robust and systematic methodology is required. The following protocol describes the isothermal equilibrium method, a gold standard for determining the solubility of a solid compound in a solvent.

Workflow for Solubility Determination

Caption: Isothermal Equilibrium Solubility Workflow.

Detailed Step-by-Step Methodology

Objective: To determine the solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25°C).

Materials:

-

This compound (solid)

-

Selected organic solvents (HPLC grade or higher)

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Constant temperature shaker/incubator

-

Centrifuge or syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

Calibrated analytical instrument (e.g., HPLC-UV)

Procedure:

-

Preparation of the Slurry:

-

Add an excess amount of solid this compound to a pre-weighed glass vial. The excess is critical to ensure a saturated solution is formed. A good starting point is ~50 mg of solid.

-

Record the exact mass of the solid added.

-

Pipette a known volume (e.g., 2.00 mL) of the chosen organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a shaker or rotator set to a constant temperature (e.g., 25.0 ± 0.5 °C).

-

Agitate the mixture for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typically adequate for most organic systems. The goal is for the concentration of the dissolved solid to become constant.

-

-

Isolation of the Saturated Solution:

-

Remove the vial from the shaker and let it stand undisturbed at the same constant temperature to allow the excess solid to settle.

-

To ensure complete removal of undissolved solids, either:

-

Centrifuge the vial at a moderate speed (e.g., 5000 rpm for 10 minutes).

-

Carefully draw the supernatant through a solvent-compatible syringe filter (e.g., PTFE for most organic solvents). This is often the preferred method to avoid temperature fluctuations associated with centrifugation.

-

-

-

Sample Analysis:

-

Immediately after isolation, accurately pipette an aliquot of the clear, saturated supernatant into a volumetric flask and dilute with the same solvent. The dilution factor should be chosen to bring the concentration within the linear range of the analytical instrument.

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Analyze the standards and the diluted sample using a validated analytical method such as HPLC-UV.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of the diluted sample.

-

Calculate the concentration of the original, undiluted saturated solution by applying the dilution factor.

-

Solubility (mg/mL) = Concentration of diluted sample (mg/mL) × Dilution Factor

-

This protocol provides a self-validating system. Consistency of results from samples taken at different time points (e.g., 24h and 48h) confirms that equilibrium has been reached, ensuring the trustworthiness of the data.

Safety and Handling

This compound is classified with the following hazards:

Handling Precautions:

-

Work in a well-ventilated area or a chemical fume hood[6].

-

Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat[6].

-

Avoid breathing dust or vapors[7].

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in an inert atmosphere at room temperature[5].

Conclusion

While specific experimental solubility data for this compound is not currently documented in public literature, its molecular structure provides a strong basis for predicting its behavior. It is anticipated to be highly soluble in nonpolar organic solvents and poorly soluble in polar, aqueous media. This guide provides the necessary theoretical framework and a detailed, robust experimental protocol to empower researchers to quantitatively determine the solubility of this compound in any solvent of interest. The generation of such data is a critical step in advancing its application in chemical synthesis and pharmaceutical development.

References

-

Chemsrc. (2025). 1-Chloro-4-methoxybenzene | CAS#:623-12-1. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12167, 4-Chloroanisole. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23260703, this compound. PubChem. [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. [Link]

-

Faculty of Science, UPM. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Methoxybenzene. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45073636, 1-Chloro-2-ethyl-4-methoxybenzene. PubChem. [Link]

-

University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

- Google Patents. (2014). CN103739452A - Synthetic method of m-chloroanisole.

-

Chemsrc. (2025). 3-Chloroanisole | CAS#:2845-89-8. [Link]

-

Fisher Scientific. (2023). 1-Eth-1-ynyl-4-methoxybenzene SAFETY DATA SHEET. [Link]

-

Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. [Link]

-

J.T. Baker. (n.d.). COMMON SOLVENT PROPERTIES. [Link]

Sources

- 1. This compound | C9H7ClO | CID 23260703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.ws [chem.ws]

- 3. CAS 2845-89-8: 3-Chloroanisole | CymitQuimica [cymitquimica.com]

- 4. 1-Chloro-4-methoxybenzene | CAS#:623-12-1 | Chemsrc [chemsrc.com]

- 5. achmem.com [achmem.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.co.uk [fishersci.co.uk]

4-Chloro-2-ethynyl-1-methoxybenzene reaction mechanisms

An In-depth Technical Guide to the Reaction Mechanisms of 4-Chloro-2-ethynyl-1-methoxybenzene

Abstract

This compound is a polysubstituted aromatic compound that serves as a versatile building block in modern organic synthesis. Its utility stems from the orthogonal reactivity of its distinct functional groups: a terminal alkyne, an aryl chloride, and an electron-donating methoxy group. This guide provides an in-depth exploration of the core reaction mechanisms associated with this molecule, offering both theoretical explanations and practical, field-proven protocols. It is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in the design and synthesis of complex molecules, from pharmaceuticals to advanced organic materials.

Introduction: Structural Features and Synthetic Potential

This compound, with the chemical formula C₉H₇ClO, is a molecule of significant interest due to its trifunctional nature.[1][2] The interplay between its reactive sites—the terminal alkyne (C≡C-H), the aryl chloride (Ar-Cl), and the methoxy group (–OCH₃)—dictates its chemical behavior and opens avenues for selective, stepwise functionalization.

-

The Terminal Alkyne: This is the most prominent reactive center, readily participating in a host of transformations including cross-coupling reactions, cycloadditions, and additions (both electrophilic and nucleophilic). The acidity of the terminal proton allows for the formation of metal acetylides, which are potent nucleophiles.

-

The Aryl Chloride: The chlorine atom attached to the benzene ring is a potential site for cross-coupling reactions and nucleophilic aromatic substitution (SₙAr). Its reactivity is modulated by the electronic effects of the other substituents.

-

The Methoxy Group: As an electron-donating group, the methoxy substituent influences the electron density of the aromatic ring and the reactivity of the other functional groups.

This guide will dissect the primary reaction pathways this molecule undergoes, focusing on the causality behind experimental choices and providing robust, self-validating protocols.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 95186-47-3 | [1] |

| Molecular Formula | C₉H₇ClO | [1][2] |

| Molecular Weight | 166.60 g/mol | [1] |

| SMILES | COC1=C(C=C(C=C1)Cl)C#C | [1] |

| IUPAC Name | This compound | [1] |

Palladium-Catalyzed Cross-Coupling: The Sonogashira Reaction

The Sonogashira reaction is a cornerstone of C(sp²)-C(sp) bond formation, coupling a terminal alkyne with an aryl or vinyl halide.[3][4] For this compound, the terminal alkyne is the primary reactive site for this transformation, allowing for its conjugation with a wide array of aromatic and vinylic systems.

Mechanistic Rationale

The reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]

-

Palladium Cycle:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl/vinyl halide (R-X) to form a Pd(II) complex.

-

Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers the alkyne group to the Pd(II) complex.

-

Reductive Elimination: The Pd(II) complex reductively eliminates the final coupled product, regenerating the Pd(0) catalyst.

-

-

Copper Cycle:

-

Coordination: The Cu(I) salt coordinates with the terminal alkyne.

-

Deprotonation: In the presence of a mild amine base, the alkyne is deprotonated to form a copper(I) acetylide intermediate. This species is crucial for the transmetalation step.

-

The use of a copper co-catalyst allows the reaction to proceed under mild conditions, preventing the side reactions often seen in copper-free variants.[3][5]

Visualization: Sonogashira Catalytic Cycle

Caption: The dual catalytic cycles of the Sonogashira coupling reaction.

Experimental Protocol: Coupling with Iodobenzene

This protocol describes a representative Sonogashira coupling reaction. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon).

-

Reactor Setup: To a dry Schlenk flask, add this compound (1.0 eq), iodobenzene (1.1 eq), Pd(PPh₃)₄ (0.02 eq), and CuI (0.04 eq).

-

Solvent and Base Addition: Add anhydrous, degassed triethylamine (TEA, 3.0 eq) and anhydrous, degassed tetrahydrofuran (THF) to create a solution with a concentration of ~0.2 M with respect to the limiting reagent.

-

Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the catalyst and salts.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired diarylacetylene product.

Cycloaddition Reactions: Building Heterocyclic Systems

The ethynyl group is an excellent participant in cycloaddition reactions, serving as a 2π-electron component for constructing various ring systems.[6] Among the most powerful of these is the 1,3-dipolar cycloaddition, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."

Mechanistic Rationale

In the CuAAC reaction, an azide and a terminal alkyne are catalytically coupled to form a 1,2,3-triazole. The mechanism is believed to involve:

-

Formation of Copper Acetylide: The Cu(I) catalyst reacts with the terminal alkyne (this compound) to form a copper acetylide intermediate.

-

Coordination: The azide coordinates to the copper center.

-

Cyclization: A stepwise or concerted cycloaddition occurs, leading to a six-membered copper-containing intermediate (a cupracycle).

-

Protonolysis/Rearomatization: The cupracycle undergoes protonolysis and rearomatization to release the stable triazole product and regenerate the Cu(I) catalyst.

This reaction is highly regioselective, yielding exclusively the 1,4-disubstituted triazole isomer. Its high efficiency, mild reaction conditions, and tolerance of various functional groups make it a premier choice for bioconjugation and materials science.

Visualization: CuAAC Workflow

Caption: General workflow for a CuAAC 'click' reaction.

Experimental Protocol: Synthesis of a 1,2,3-Triazole

-

Reactant Solution: In a round-bottom flask, dissolve this compound (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of t-butanol and water.

-

Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water. In another vial, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq) in water.

-

Reaction Initiation: Add the sodium ascorbate solution to the main reaction flask, followed by the copper sulfate solution. The mixture will often turn cloudy or change color.

-

Execution: Stir the reaction vigorously at room temperature for 12-24 hours. The product often precipitates out of the solution as a solid.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with water and cold ethanol. If necessary, the product can be further purified by recrystallization.

Electrophilic and Nucleophilic Addition to the Alkyne

The carbon-carbon triple bond is electron-rich, making it susceptible to attack by electrophiles.[7] Conversely, the terminal proton is acidic and can be removed by a strong base to generate a potent nucleophile.

Electrophilic Addition

Electrophilic addition reactions break the π-bonds of the alkyne to form new single bonds.[8] A common example is hydrohalogenation (addition of H-X).

-

Mechanism: The reaction proceeds via a two-step mechanism.

-

The alkyne's π-electrons attack the electrophile (e.g., the proton from HBr), forming a vinyl carbocation intermediate. The regioselectivity follows Markovnikov's rule , where the proton adds to the carbon atom that results in the more stable carbocation.

-

The nucleophile (e.g., Br⁻) then attacks the carbocation to give the final vinyl halide product.

-

Visualization: Electrophilic Addition of HBr

Sources

- 1. This compound | C9H7ClO | CID 23260703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. achmem.com [achmem.com]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. api.pageplace.de [api.pageplace.de]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Buy 4-Chloro-1-ethynyl-2-(3-methylbut-2-en-1-yl)benzene | 819871-68-6 [smolecule.com]

Introduction: A Trifunctional Scaffold for Modern Chemistry

An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-2-ethynyl-1-methoxybenzene

Prepared by: Gemini, Senior Application Scientist

This compound is a highly functionalized aromatic compound that serves as a valuable building block in synthetic chemistry. Its structure incorporates three key moieties: a chloro group, a methoxy group, and an ethynyl (acetylene) group. This trifunctional nature makes it a versatile intermediate for constructing complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The chlorinated benzene core is a common feature in numerous FDA-approved drugs, highlighting the importance of such scaffolds.[1] The strategic placement of the reactive ethynyl group ortho to the methoxy group and meta to the chloro group allows for regioselective transformations, making it a sought-after precursor for targeted synthesis.

This guide provides a comprehensive overview of the logical synthesis, purification, and characterization of this compound. Rather than detailing a historical "discovery," we will focus on the field-proven, rational synthetic approach that a researcher would employ today: the Sonogashira cross-coupling reaction. We will delve into the mechanistic underpinnings of this choice, provide a detailed experimental protocol, and discuss the significance of the molecule's structural components.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's properties is foundational to its application. The key identifiers and computed properties for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 95186-47-3 | PubChem[2] |

| Molecular Formula | C₉H₇ClO | PubChem[2] |

| Molecular Weight | 166.60 g/mol | PubChem[2] |

| SMILES | COC1=C(C=C(C=C1)Cl)C#C | PubChem[2] |

| Hazard Statements | H302, H315, H319, H335 | PubChem[2] |

Core Synthesis Strategy: A Retrosynthetic Analysis

The most logical and robust method for forming the C(sp²)-C(sp) bond in the target molecule is the Sonogashira cross-coupling reaction. This palladium- and copper-catalyzed reaction provides a direct and efficient route to connect an aryl halide with a terminal alkyne.[3]

Our retrosynthetic analysis, therefore, disconnects the bond between the benzene ring and the alkyne. This leads to two key precursors: a halogenated anisole derivative and an acetylene source. For optimal reactivity and selectivity, 2-Bromo-4-chloro-1-methoxybenzene is an ideal aryl halide precursor.[4][5] The carbon-bromine bond is significantly more reactive in palladium-catalyzed cross-coupling than the carbon-chlorine bond, ensuring the reaction occurs selectively at the desired position.[3] For the acetylene component, (Trimethylsilyl)acetylene (TMSA) is an excellent choice as it is a stable, liquid-phase reagent that prevents unwanted side reactions and can be easily deprotected.[3][6]

Caption: Retrosynthetic analysis of the target molecule.

The Sonogashira Catalytic Cycle: Mechanistic Rationale

The Sonogashira reaction's reliability stems from a well-understood, dual-catalyst mechanism. A Pd(0) species initiates the primary cycle by undergoing oxidative addition into the aryl-bromide bond. Simultaneously, a copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide. This acetylide then undergoes transmetalation with the Pd(II)-aryl complex. The final step is reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst. The amine base is crucial for neutralizing the HBr byproduct and facilitating the formation of the copper acetylide.

Caption: The dual catalytic cycle of the Sonogashira reaction.

Detailed Experimental Protocol

This protocol describes a two-step synthesis: (1) Sonogashira coupling to form the silyl-protected intermediate, and (2) subsequent desilylation to yield the final product.

Part 1: Sonogashira Coupling of 2-Bromo-4-chloro-1-methoxybenzene with (Trimethylsilyl)acetylene

-

Reagents & Materials:

-

2-Bromo-4-chloro-1-methoxybenzene (1.0 eq)

-

(Trimethylsilyl)acetylene (1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 eq)

-

Copper(I) iodide [CuI] (0.04 eq)

-

Triethylamine (Et₃N), anhydrous (3.0 eq)

-

Toluene, anhydrous

-

Schlenk flask, magnetic stirrer, condenser, argon/nitrogen source

-

-

Procedure:

-

System Preparation: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-Bromo-4-chloro-1-methoxybenzene, PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).

-

Solvent Addition: Add anhydrous toluene via cannula, followed by anhydrous triethylamine. Stir the mixture for 10 minutes to ensure dissolution and catalyst activation.

-

Alkyne Addition: Slowly add (Trimethylsilyl)acetylene via syringe.

-

Reaction: Heat the reaction mixture to 70 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting aryl bromide is consumed (typically 4-6 hours).

-

Workup: Cool the mixture to room temperature. Filter it through a pad of Celite to remove catalyst residues, washing the pad with ethyl acetate. Concentrate the filtrate under reduced pressure to obtain the crude silyl-protected product.

-

Part 2: Deprotection of the Trimethylsilyl (TMS) Group

-

Reagents & Materials:

-

Crude 1-chloro-2-methoxy-4-((trimethylsilyl)ethynyl)benzene (from Part 1)

-

Tetrabutylammonium fluoride (TBAF), 1M solution in THF (1.5 eq)

-

Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate, brine, anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolution: Dissolve the crude product from Part 1 in THF in a round-bottom flask.

-

Deprotection: Cool the solution to 0 °C in an ice bath. Add the TBAF solution dropwise. Stir at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor by TLC for the disappearance of the silylated intermediate.

-

Quenching & Extraction: Quench the reaction by adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude final product.

-

Purification and Characterization Workflow

The crude product requires purification to remove byproducts and residual reagents. This is typically achieved by flash column chromatography on silica gel.

Caption: Post-synthesis purification and analysis workflow.

Predicted Spectroscopic Data:

| Analysis | Predicted Signal | Rationale |

| ¹H NMR | ~7.4 ppm (d, 1H) | Aromatic proton ortho to the ethynyl group. |

| ~7.2 ppm (dd, 1H) | Aromatic proton between chloro and ethynyl groups. | |

| ~6.9 ppm (d, 1H) | Aromatic proton ortho to the methoxy group. | |

| ~3.9 ppm (s, 3H) | Methoxy (-OCH₃) protons. | |

| ~3.4 ppm (s, 1H) | Terminal alkyne (-C≡C-H) proton. | |

| ¹³C NMR | ~158 ppm | Aromatic carbon attached to the methoxy group. |

| ~134, 130, 115 ppm | Aromatic carbons (CH). | |

| ~128, 118 ppm | Quaternary aromatic carbons (C-Cl, C-C≡CH). | |

| ~83 ppm | Alkyne carbon (-C≡CH). | |

| ~80 ppm | Alkyne carbon (-C≡CH). | |

| ~56 ppm | Methoxy carbon (-OCH₃). | |

| IR (cm⁻¹) | ~3300 (sharp, strong) | Terminal alkyne C-H stretch. |

| ~2110 (sharp, medium) | Alkyne C≡C stretch. | |

| ~1600, 1480 | Aromatic C=C stretches. | |

| ~1250 | Aryl-O (ether) stretch. | |

| Mass Spec | [M]⁺ at m/z 166 | Molecular ion peak for C₉H₇³⁵ClO. |

| [M+2]⁺ at m/z 168 | Isotope peak for ³⁷Cl (approx. 1/3 intensity of M⁺). |

The Role of Key Structural Moieties in Medicinal Chemistry

The true value of this compound lies in the strategic combination of its functional groups, each of which plays a significant role in drug design.

-

The Chloro Group: Halogenation, particularly chlorination, is a cornerstone of medicinal chemistry. The chloro group can modulate a molecule's lipophilicity, metabolic stability, and binding affinity. It can participate in halogen bonding, a specific non-covalent interaction with protein backbones, which can significantly enhance ligand potency.

-

The Methoxy Group: The methoxy group is a hydrogen bond acceptor and can influence conformation and solubility. Its presence can block a potential site of metabolism (e.g., preventing phenol formation), thereby increasing the drug's half-life.

-

The Ethynyl Group: The terminal alkyne is a uniquely versatile functional group. It is relatively small and linear, allowing it to probe narrow channels in protein binding pockets. It is also a key handle for further synthetic elaboration via reactions like the "click" chemistry (azide-alkyne cycloaddition) to form triazoles, or further Sonogashira couplings to build more complex conjugated systems.[10] Substituted polyacetylenes are also being explored for their potential as novel electronic and optical materials.[2][11]

Conclusion and Future Outlook

This compound is a prime example of a molecular scaffold designed for purpose. While it may not have a singular moment of "discovery," its existence is a logical consequence of the advancement of powerful synthetic methodologies like the Sonogashira coupling. This guide has outlined a robust and reliable pathway for its synthesis and characterization, grounded in established chemical principles. As a versatile building block, it provides researchers in drug discovery and materials science with a valuable tool to construct novel molecules with tailored properties, ensuring its continued relevance in the advancement of chemical sciences.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Thulluri, C., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1262, 133035. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

The Royal Society of Chemistry. Supporting Information for: A General Method for the Decarboxylative Bromination of Benzoic Acids. [Link]

-

Tang, B. Z., et al. (2010). Synthesis and Functionality of Substituted Polyacetylenes. Macromolecular Chemistry and Physics, 211(5), 497-519. [Link]

-

The Royal Society of Chemistry. Supporting Information for: Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. [Link]

-

Bruce, D. W., et al. (2023). On the Mercuration, Palladation, Transmetalation and Direct Auration of a C^N^C Pincer Ligand. Dalton Transactions. [Link]

-

Handa, S., et al. (2023). Copper-Free Sonogashira Cross- Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [Pd(NHC)(μ-OH)Cl]2. Preprints.org. [Link]

-

PubChem. 1-Ethynyl-4-methoxybenzene. National Center for Biotechnology Information. [Link]

-

Rosa, F. A., et al. (2020). Development of a Novel Three‐step Sonogashira Cross Coupling/Deacetonation/Cycloaddition Protocol for the Synthesis of 4‐aryl‐1,2,3‐triazoles Using 2‐methyl‐3‐butyn‐2‐ol as a Versatile Acetylene Surrogate. ChemistrySelect. [Link]

- Google Patents. Synthesis method of 2-bromo-4-chloro-1-isopropylbenzene.

-

Vafaeezadeh, M., et al. (2021). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 11(12), 1503. [Link]

-

Sarpong, R., et al. (2022). One-Pot Synthesis and Photochemical Diversification of Pyrazolo[1,2-a]pyridazinones into 3D-Rich Scaffolds. Organic Letters, 24(1), 168-173. [Link]

-

Yu, Q., et al. (2024). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry, 270, 116345. [Link]

-

Gelest. Cross-Coupling of Alkynylsilanes. [Link]

-

Alam, M. M., et al. (2019). EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS. Acta Chemica Malaysia, 3(1), 1-5. [Link]

-

ResearchGate. 4-Bromo-2-chloro-1-methoxybenzene. [Link]

-

The Royal Society of Chemistry. Supporting Information for: Palladium-Catalyzed Aerobic Oxidative C-H/N-H Annulation of Arylhydrazines and Terminal Alkynes. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Recent Advances in the Synthesis of Substituted Polyacetylenes [mdpi.com]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. rsc.org [rsc.org]

- 5. 2-Bromo-4-chloro-1-methoxybenzene | CymitQuimica [cymitquimica.com]

- 6. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]

- 7. rsc.org [rsc.org]

- 8. actachemicamalaysia.com [actachemicamalaysia.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. application.wiley-vch.de [application.wiley-vch.de]

Methodological & Application

Protocol for the purification of 4-Chloro-2-ethynyl-1-methoxybenzene

An Application Note on the High-Purity Isolation of 4-Chloro-2-ethynyl-1-methoxybenzene

Abstract

This document provides a comprehensive, field-proven protocol for the purification of this compound, a key substituted phenylacetylene intermediate in the synthesis of pharmaceuticals and advanced organic materials. The protocol outlines a multi-step purification strategy, commencing with a liquid-liquid extraction followed by high-resolution flash column chromatography. An optional recrystallization step is detailed for obtaining material of the highest analytical purity. The rationale behind each procedural choice is explained to provide researchers with a deep, mechanistic understanding of the purification process, ensuring reproducibility and high final purity.

Introduction: The Imperative for Purity

This compound is a valuable molecular building block. The terminal alkyne and the substituted aromatic ring offer versatile handles for a variety of carbon-carbon bond-forming reactions, most notably the Sonogashira coupling.[1][2] The success of these subsequent high-stakes synthetic steps is critically dependent on the purity of this starting material. Common impurities originating from its synthesis—typically a Sonogashira coupling between a di-halogenated precursor and a protected acetylene source—include residual palladium and copper catalysts, unreacted starting materials, and homocoupled alkyne side-products (Glaser coupling). These contaminants can poison catalysts, generate complex side-products, and significantly reduce the yield and purity of the final target molecule.

This protocol is designed as a self-validating system to systematically remove these challenging impurities, yielding this compound with a purity profile suitable for the most demanding applications in drug development and materials science.

Physicochemical Properties & Safety Data

A thorough understanding of the target compound's properties is fundamental to designing an effective purification strategy.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 95186-47-3 | PubChem[3] |

| Molecular Formula | C₉H₇ClO | PubChem[3] |

| Molecular Weight | 166.60 g/mol | PubChem[3] |

| Appearance | Colorless to yellow liquid/solid | TCI[4], Sigma-Aldrich[5] |

| Boiling Point | ~82 °C at 12 mmHg (for 1-Chloro-2-ethynylbenzene) | Sigma-Aldrich[5] |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., DCM, EtOAc, Hexane, Ether) | TCI[4] |

GHS Hazard Information: The compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3]

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Safety Precautions: All manipulations must be performed in a certified chemical fume hood. Standard personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles, is mandatory.

The Purification Workflow: A Multi-Stage Approach

The purification strategy is logically segmented to remove distinct classes of impurities at each stage. The crude product from synthesis is first subjected to an aqueous workup to eliminate inorganic salts and water-soluble components. The core purification is then achieved via flash column chromatography, which separates the target molecule from organic impurities based on polarity. For applications demanding the highest purity, an optional final recrystallization step is employed.

Figure 1: High-level workflow for the purification of this compound.

Detailed Experimental Protocols

Protocol 1: Aqueous Work-up and Liquid-Liquid Extraction

Causality: This initial step is designed to remove inorganic byproducts (e.g., salts from the base used in a Sonogashira reaction), residual water-soluble catalysts, and highly polar solvents like DMF or amines.[2] Washing with saturated aqueous ammonium chloride (NH₄Cl) helps to complex and remove residual copper catalysts, while a brine wash minimizes the formation of emulsions and reduces the water content in the organic phase before drying.

Methodology:

-

Transfer the crude reaction mixture to a separatory funnel.

-

Dilute the mixture with an appropriate organic solvent in which the product is highly soluble, such as ethyl acetate (EtOAc) or dichloromethane (DCM). A volume approximately 3-5 times that of the crude mixture is recommended.

-

Add an equal volume of deionized water and shake vigorously. Allow the layers to separate and discard the aqueous layer.

-

Wash the organic layer sequentially with:

-

Saturated aqueous NH₄Cl (1 x volume).

-

Saturated aqueous NaHCO₃ (1 x volume), if the reaction was acidic.

-

Saturated aqueous NaCl (brine) (1 x volume).

-

-

Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude organic residue.

Protocol 2: High-Resolution Flash Column Chromatography

Causality: Flash column chromatography is the most critical step for separating the target compound from structurally similar organic impurities.[6][7] The choice of a non-polar eluent system (hexane/ethyl acetate) is based on the relatively non-polar nature of aryl acetylenes. Silica gel serves as the polar stationary phase, retaining more polar impurities while allowing the desired product to elute. Dry loading the sample onto silica gel prevents dissolution issues at the column head and promotes sharper, more resolved bands compared to liquid loading.

Methodology:

-

TLC Analysis: First, determine the optimal eluent composition. Spot the crude material on a silica TLC plate and develop it in various ratios of hexane and ethyl acetate. The ideal solvent system should provide a retention factor (Rƒ) of 0.25-0.35 for the target compound. A common starting point is 20:1 Hexane:EtOAc.[8]

-

Sample Preparation (Dry Loading):

-

Dissolve the crude organic residue from Protocol 1 in a minimal amount of DCM.

-

Add silica gel (approximately 2-3 times the mass of the crude product).

-

Concentrate the slurry on a rotary evaporator until a fine, free-flowing powder is obtained.

-

-

Column Packing:

-

Select a column with a diameter such that the silica gel height is approximately 15-20 cm. A general rule is a 50:1 to 100:1 ratio of silica gel mass to crude product mass.

-